molecular formula C18H17ClN4O2S3 B2928527 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide CAS No. 1040653-26-6

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2928527
CAS No.: 1040653-26-6
M. Wt: 452.99
InChI Key: KNVUUYICRIXCSQ-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused heterocyclic core with a 4-chlorophenyl substituent at position 3, a thioxo group at position 2, and a cyclopentylacetamide moiety linked via a thioether bridge at position 3. Its molecular formula is C₂₁H₁₈ClN₅O₂S₃, with a molecular weight of 516.04 g/mol. The structural complexity arises from the thiazolo-pyrimidine scaffold, which is known for its bioactivity in medicinal and agrochemical contexts .

Synthesis typically involves alkylation of a thiopyrimidinone intermediate with a halogenated acetamide derivative. For example, analogous compounds are synthesized via microwave-assisted or conventional methods using glacial acetic acid in DMF as a catalyst, followed by cyclization to form the thiazolo-pyrimidine core . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the cyclopentylacetamide side chain contributes to metabolic stability .

Properties

CAS No.

1040653-26-6

Molecular Formula

C18H17ClN4O2S3

Molecular Weight

452.99

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C18H17ClN4O2S3/c19-10-5-7-12(8-6-10)23-15-14(28-18(23)26)16(25)22-17(21-15)27-9-13(24)20-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,20,24)(H,21,22,25)

InChI Key

KNVUUYICRIXCSQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide is a synthetic compound belonging to the thiazolo[4,5-d]pyrimidine class. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its complex structure includes multiple functional groups that enhance its pharmacological potential.

Structural Overview

The compound's molecular formula is C20H15ClN4O3S3C_{20}H_{15}ClN_{4}O_{3}S_{3} with a molecular weight of 491 g/mol. The presence of a thiazole ring fused with a pyrimidine ring is characteristic of its class and contributes to its biological interactions.

Property Details
Molecular Formula C20H15ClN4O3S3C_{20}H_{15}ClN_{4}O_{3}S_{3}
Molecular Weight 491 g/mol
CAS Number 877655-86-2

Antimicrobial Properties

Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit notable antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial protein synthesis or cell wall integrity.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the 4-chlorophenyl group enhances its cytotoxicity against certain cancer cell lines.

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
  • DNA Intercalation : Binding to DNA and disrupting replication.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of related thiazolo[4,5-d]pyrimidines against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) range of 10–50 µg/mL for various pathogens.
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range (10–30 µM), indicating significant potency.

Research Findings

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of this compound. Modifications to the cyclopentyl group or variations in the thiazole/pyrimidine moiety could potentially enhance its biological activity.

Summary of Findings

Study Focus Findings
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer ActivityInduces apoptosis in cancer cells
SAR AnalysisModifications may enhance efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of structurally related compounds:

Key Findings:

Bioactivity Potential: The target compound’s 4-chlorophenyl group is associated with improved binding to hydrophobic enzyme pockets, a feature shared with Compound 19’s phenyl substituent . The cyclopentylacetamide chain in the target compound may reduce metabolic degradation compared to the ethoxyphenyl group in CAS 1040653-90-4 .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for Compound 19) reduces reaction time but requires specialized equipment, whereas conventional methods (used for the target compound) are more accessible .

Physicochemical Properties: The target compound’s higher molecular weight (516.04 g/mol) vs. CAS 1040653-90-4 (470.60 g/mol) suggests differences in membrane permeability and bioavailability .

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